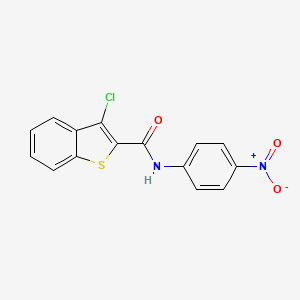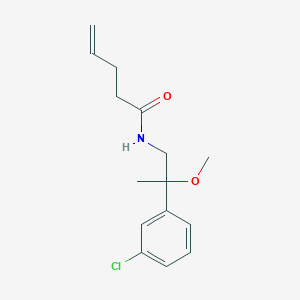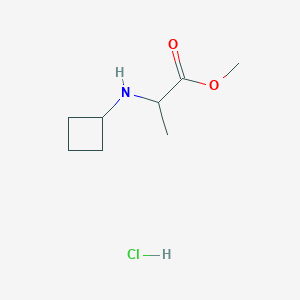
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds like pyrrolidine . Pyrrolidine is a five-membered ring with nitrogen as one of the members. It’s a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyridazinium salts, which could be a part of the compound , has been achieved from readily available phenylazosulfonates .Molecular Structure Analysis
The compound contains several key structural elements, including a pyrrolidine ring, a pyridazinone ring, and a thiazole ring. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyridazinone ring is a six-membered ring with two nitrogen atoms . The thiazole ring is a five-membered ring with a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the pyrrolidine ring can undergo various reactions, including ring-opening reactions . The pyridazinone ring can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the pyrrolidine ring could influence its solubility and stability . The compound is likely to be solid at room temperature .Scientific Research Applications
Medicinal Chemistry
a. c-Met Inhibition: This compound has been investigated as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase. c-Met plays a crucial role in cell signaling pathways related to cancer progression and metastasis . Researchers have explored its use in cancer therapy, including the development of clinical candidates.
Polymer Science
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone: has been incorporated into polymers for various applications:
a. Solar Cells: Researchers have used this compound as a structural unit in polymers designed for use in solar cells . Its unique properties contribute to enhancing the efficiency of photovoltaic devices.
Other Applications
Additional areas where this compound has shown promise include:
a. BACE-1 Inhibition: It has demonstrated inhibition of (\beta)-secretase 1 (BACE-1), an enzyme associated with Alzheimer’s disease pathology . This finding suggests potential therapeutic applications in neurodegenerative diseases.
Conclusion
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone: represents a versatile compound with diverse applications across medicinal chemistry, polymer science, and beyond. Its unique structure and biological activities make it an intriguing subject for further research and development.
For more in-depth information, refer to the original research article . If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-15-11(8-20-9)13(18)17-6-4-10(7-17)19-12-3-2-5-14-16-12/h2-3,5,8,10H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLVBQCXHRAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)

![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)





![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)